2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethylsulfanyl group and a propan-2-yl group attached to the thiadiazole ring, along with a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide moiety, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and the benzamide moiety are crucial for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-ethylsulfanyl-5-(3-iodo-prop-2-ynyloxy)-pyrimidine: Similar in structure due to the presence of the ethylsulfanyl group.
1-ethylsulfanyl-2-propan-2-ylbenzene: Shares the ethylsulfanyl and propan-2-yl groups but lacks the thiadiazole ring.
1-[2-(ethylsulfanyl)phenyl]propan-2-one: Contains the ethylsulfanyl group and a benzene ring but differs in the functional groups attached.
Uniqueness
2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of the thiadiazole ring, ethylsulfanyl group, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C14H17N3OS2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3OS2/c1-4-19-11-8-6-5-7-10(11)12(18)15-14-17-16-13(20-14)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) |
InChI Key |
VXZFOKIYFRRRNY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)C(C)C |
Origin of Product |
United States |
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